REACTION_CXSMILES
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F[C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[C:4]#[N:5].[CH2:11]([O:13][C:14](=[O:17])[CH2:15][OH:16])[CH3:12].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.[OH-].[Na+]>[CH2:11]([O:13][C:14]([C:15]1[O:16][C:2]2[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=2[C:4]=1[NH2:5])=[O:17])[CH3:12] |f:2.3.4,6.7|
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Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
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FC1=C(C#N)C=C(C=C1)F
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Name
|
|
Quantity
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8.6 mL
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Type
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reactant
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Smiles
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C(C)OC(CO)=O
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Name
|
|
Quantity
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200 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
43.7 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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[OH-].[Na+]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with CH2Cl2 (3×150 mL)
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Type
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WASH
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Details
|
The combined organic layers were washed with 1 N NaOH (100 mL)
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Type
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CUSTOM
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Details
|
dried
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Type
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CONCENTRATION
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Details
|
concentrated
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Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1OC2=C(C1N)C=C(C=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.35 g | |
YIELD: PERCENTYIELD | 21% | |
YIELD: CALCULATEDPERCENTYIELD | 20.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |